(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one
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Overview
Description
(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring, an amino group, and a benzyl-methyl-amino substituent, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl-Methyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with benzyl and methyl groups under controlled conditions.
Amino Group Addition:
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including:
Batch Reactors: Utilized for precise control over reaction conditions.
Continuous Flow Reactors: Employed for high-throughput production and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino and benzyl-methyl-amino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides and other nucleophiles.
Major Products
Oxides: Formed from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Compounds: Produced through substitution reactions.
Scientific Research Applications
(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways: It can influence biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-1-[(S)-3-(benzyl-amino)-pyrrolidin-1-yl]-propan-1-one: Lacks the methyl group, affecting its reactivity and biological activity.
(S)-2-Amino-1-[(S)-3-(methyl-amino)-pyrrolidin-1-yl]-propan-1-one: Lacks the benzyl group, altering its chemical properties.
Uniqueness
(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-12(16)15(19)18-9-8-14(11-18)17(2)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11,16H2,1-2H3/t12-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCVQMDQPKOYFP-JSGCOSHPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N(C)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@@H](C1)N(C)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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